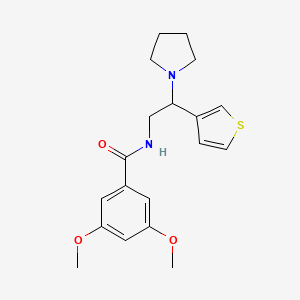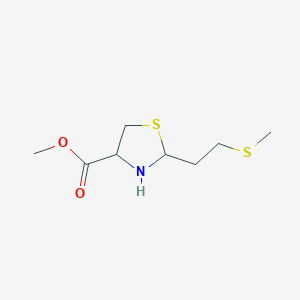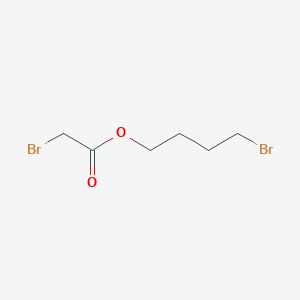
4-Bromobutyl 2-bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutyl 2-bromoacetate is a chemical compound with the molecular formula C6H10Br2O2 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Bromobutyl 2-bromoacetate consists of a chain of six carbon atoms, with two bromine atoms and two oxygen atoms attached . The molecular weight of this compound is 273.95 g/mol .Physical And Chemical Properties Analysis
4-Bromobutyl 2-bromoacetate is a liquid at room temperature . It has a density of 1.352 g/cm3 . The boiling point is 192.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Esters
“4-Bromobutyl 2-bromoacetate” (4BBBA) is a boronic acid that can be used for the synthesis of esters . Ester compounds have a wide range of applications in various fields, including the production of plastics, resins, perfumes, and pharmaceuticals.
Cross-Coupling Reactions
4BBBA is also used as a reagent in cross-coupling reactions, such as the Suzuki and Sonogashira reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Synthesis of 9-Alkylguanine Derivative
4-Bromobutyl acetate, a related compound, has been used in the synthesis of a 9-alkylguanine derivative . Alkylguanines are a type of modified nucleobase and have applications in the study of DNA damage and repair mechanisms.
Production of Dyes, Pharmaceuticals, and Agrochemicals
While not specifically about 4BBBA, bromoacetate compounds like tert-Butyl bromoacetate are used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals . It’s possible that 4BBBA could have similar applications.
Alkylating Agent
Bromoacetate compounds can also serve as alkylating agents . Alkylating agents are used in chemistry to transfer alkyl groups to substrates, which can be useful in the synthesis of various organic compounds.
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromobutyl acetate, indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its vapors .
Mecanismo De Acción
Target of Action
4-Bromobutyl 2-bromoacetate (4BBBA) is primarily used as a reagent in cross-coupling reactions . Its primary targets are the molecules involved in these reactions, such as boronic acids and other organic compounds .
Mode of Action
4BBBA interacts with its targets through a process known as cross-coupling. This involves the exchange of a halide (in this case, bromide) with another group on the target molecule . The result is a new compound with a different set of properties.
Biochemical Pathways
The exact biochemical pathways affected by 4BBBA depend on the specific targets it interacts with. It’s known that it plays a role in the synthesis of esters . This suggests that it may affect pathways related to ester metabolism.
Result of Action
The primary result of 4BBBA’s action is the formation of new compounds through cross-coupling reactions . These new compounds can have a wide range of properties and uses, depending on the specific targets involved in the reaction.
Action Environment
The action of 4BBBA can be influenced by various environmental factors. For example, the efficiency of cross-coupling reactions can be affected by the temperature, the presence of a catalyst, and the concentration of the reactants . Additionally, the stability of 4BBBA may be influenced by factors such as light, heat, and the presence of other chemicals.
Propiedades
IUPAC Name |
4-bromobutyl 2-bromoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c7-3-1-2-4-10-6(9)5-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAGIIBZSLWICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)COC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyl 2-bromoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2432097.png)
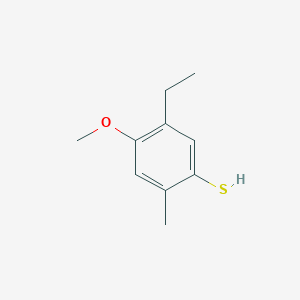
![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)
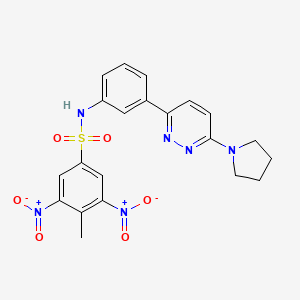
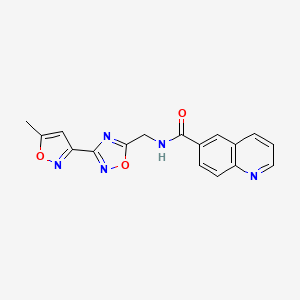


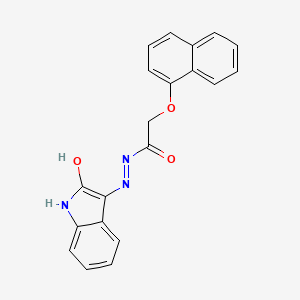
![1-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2432109.png)
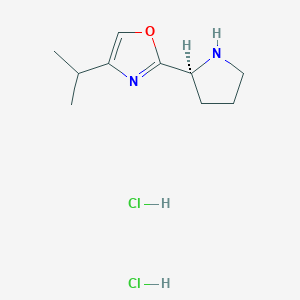

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)
